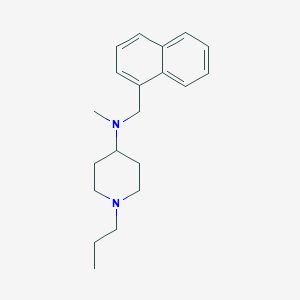![molecular formula C21H19N5O3 B6057364 6-(3,4-dimethoxyphenyl)-2-[(4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone](/img/structure/B6057364.png)
6-(3,4-dimethoxyphenyl)-2-[(4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3,4-dimethoxyphenyl)-2-[(4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone, also known as DMQX, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMQX is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes in the brain.
作用机制
6-(3,4-dimethoxyphenyl)-2-[(4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone acts as a competitive antagonist of the NMDA receptor by binding to the receptor site and preventing the binding of glutamate, which is the natural ligand of the receptor. This results in the inhibition of NMDA receptor-mediated synaptic transmission and plasticity. 6-(3,4-dimethoxyphenyl)-2-[(4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone has been shown to be selective for the NR2A and NR2B subunits of the NMDA receptor, which are known to play a crucial role in synaptic plasticity and learning and memory processes in the brain.
Biochemical and Physiological Effects:
6-(3,4-dimethoxyphenyl)-2-[(4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit long-term potentiation (LTP), which is a form of synaptic plasticity that underlies learning and memory processes in the brain. 6-(3,4-dimethoxyphenyl)-2-[(4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone has also been shown to induce neuroprotection in various models of neurological disorders such as stroke and traumatic brain injury. However, 6-(3,4-dimethoxyphenyl)-2-[(4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone has also been shown to have some toxic effects on the brain, such as inducing seizures and neurodegeneration.
实验室实验的优点和局限性
6-(3,4-dimethoxyphenyl)-2-[(4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone has several advantages as a tool for scientific research. It is a potent and selective antagonist of the NMDA receptor, which makes it a valuable tool for studying the role of NMDA receptors in synaptic plasticity and learning and memory processes in the brain. 6-(3,4-dimethoxyphenyl)-2-[(4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone has also been shown to be effective in various animal models of neurological disorders, which makes it a potential therapeutic agent for these disorders. However, 6-(3,4-dimethoxyphenyl)-2-[(4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone also has some limitations for lab experiments. It has been shown to have some toxic effects on the brain, which makes it difficult to use in vivo models. 6-(3,4-dimethoxyphenyl)-2-[(4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone also has a short half-life, which makes it difficult to use in long-term experiments.
未来方向
6-(3,4-dimethoxyphenyl)-2-[(4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone has several potential future directions for scientific research. One direction is to investigate the role of NMDA receptors in various neurological disorders such as epilepsy, depression, and schizophrenia using 6-(3,4-dimethoxyphenyl)-2-[(4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone as a tool. Another direction is to investigate the potential therapeutic applications of 6-(3,4-dimethoxyphenyl)-2-[(4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone in these disorders. 6-(3,4-dimethoxyphenyl)-2-[(4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone could also be used to investigate the role of NMDA receptors in other physiological processes such as pain perception and addiction. Finally, 6-(3,4-dimethoxyphenyl)-2-[(4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone could be used as a starting point for the development of new NMDA receptor antagonists with improved pharmacological properties.
合成方法
6-(3,4-dimethoxyphenyl)-2-[(4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone can be synthesized using a variety of methods, but the most commonly used method involves the reaction of 3,4-dimethoxybenzaldehyde with 4-methyl-2-aminobenzonitrile in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 2-chloro-4,6-dimethoxypyrimidine to yield 6-(3,4-dimethoxyphenyl)-2-[(4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone. This method has been optimized to achieve high yields and purity of 6-(3,4-dimethoxyphenyl)-2-[(4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone.
科学研究应用
6-(3,4-dimethoxyphenyl)-2-[(4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone has been extensively studied for its potential applications in scientific research. It is a potent antagonist of the NMDA receptor, which makes it a valuable tool for studying the role of NMDA receptors in synaptic plasticity, learning, and memory processes in the brain. 6-(3,4-dimethoxyphenyl)-2-[(4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone has also been used to investigate the role of NMDA receptors in various neurological disorders such as epilepsy, depression, and schizophrenia.
属性
IUPAC Name |
4-(3,4-dimethoxyphenyl)-2-[(4-methylquinazolin-2-yl)amino]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-12-14-6-4-5-7-15(14)23-20(22-12)26-21-24-16(11-19(27)25-21)13-8-9-17(28-2)18(10-13)29-3/h4-11H,1-3H3,(H2,22,23,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBMYTBPHCXPAMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)NC3=NC(=CC(=O)N3)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,4-Dimethoxyphenyl)-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-({3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B6057290.png)
acetic acid](/img/structure/B6057292.png)
![N-cyclopropyl-1'-[(5-ethyl-2-furyl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B6057295.png)
![5-[(2,2-diallyl-1-pyrrolidinyl)methyl]-2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazole](/img/structure/B6057303.png)
![3-amino-N-(2-iodophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6057306.png)
![4,6-dimethyl-3-(1-piperidinyldiazenyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6057327.png)
![2-[2-(4-morpholinyl)benzoyl]-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6057332.png)
![2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(1-phenylethyl)benzamide](/img/structure/B6057334.png)
![4-({[1-(cyclohexylmethyl)-3-piperidinyl]amino}methyl)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B6057340.png)
![2-[({1-isobutyl-2-[(tetrahydro-2-furanylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)(2-thienylmethyl)amino]ethanol](/img/structure/B6057347.png)

![2-{1-(cyclohexylmethyl)-4-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6057360.png)
![ethyl 1-[(3-fluorophenyl)sulfonyl]-3-(3-methoxybenzyl)-3-piperidinecarboxylate](/img/structure/B6057366.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-butyl-6-methylpyrimidin-4(3H)-one](/img/structure/B6057383.png)